2-Methylpyrimidin-4-amine

Übersicht

Beschreibung

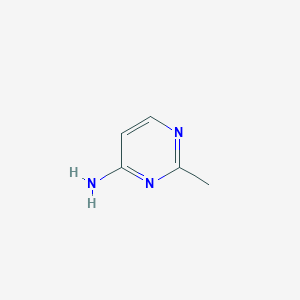

2-Methylpyrimidin-4-amine (CAS 108-52-1; synonyms: 4-Methylpyrimidin-2-ylamine, 2-Amino-4-methylpyrimidine) is a pyrimidine derivative with a methyl group at position 2 and an amine group at position 4. It is a key intermediate in the synthesis of vitamin B1 (thiamine) and serves as a scaffold for designing bioactive molecules . Its molecular formula is C₅H₇N₃ (MW: 123.15 g/mol), and its structure enables diverse chemical modifications, making it valuable in pharmaceuticals, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanoacetamide with formamide under acidic conditions, leading to the formation of the pyrimidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous-flow synthesis, which offers advantages in terms of reaction control and product purity. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of different amine derivatives.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Thiamine Synthesis

One of the primary applications of 2-methylpyrimidin-4-amine is in the synthesis of thiamine, an essential vitamin that plays a crucial role in carbohydrate metabolism and neurological function. Thiamine deficiency can lead to severe health issues, including Wernicke-Korsakoff syndrome and beriberi. The compound is integral in the biosynthesis pathways of thiamine, particularly in microorganisms and plants, where it contributes to the formation of thiamine pyrophosphate (TPP) from its precursors .

1.2 Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. For instance, studies have shown that certain synthesized derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for these compounds suggest significant potential for developing anti-inflammatory medications .

Biochemical Research Applications

2.1 Enzyme Interaction Studies

The compound has been investigated for its interactions with enzymes related to thiamine metabolism. Understanding these interactions can provide insights into its bioavailability and efficacy as a therapeutic agent. Specifically, research has focused on how this compound interacts with transporters responsible for thiamine uptake in cells, influencing its pharmacological effects.

2.2 Antimicrobial and Antiviral Properties

Beyond its role in thiamine synthesis, derivatives of this compound have been explored for their antimicrobial and antiviral properties. This area of research is particularly relevant given the increasing need for novel therapeutic agents to combat resistant strains of pathogens.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA production. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Modifications

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 2-methylpyrimidin-4-amine and its analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Antiviral Activity

- 5-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrimidin-4-amine (Compound 12a) exhibits potent antiviral activity against Tobacco Mosaic Virus (TMV) with an inhibition rate of 32, attributed to the electron-withdrawing thiadiazole group enhancing interaction with viral proteins .

- In contrast, unmodified this compound lacks significant antiviral activity, highlighting the necessity of sulfur-containing substituents for this function.

Enzyme Inhibition and Riboswitch Targeting

- 5-(Azidomethyl)-2-methylpyrimidin-4-amine binds to thiamine pyrophosphate (TPP) riboswitches with nanomolar affinity (KD values reported in refs 35, 61), making it a tool for bacterial gene regulation studies . The azide group facilitates photoaffinity labeling, a feature absent in the parent compound .

Agricultural and Pharmaceutical Relevance

- 2-Chloropyrimidin-4-amine is used in agrochemicals due to its hydrogen-bonding capacity (graph-set analysis: R₂²(8) motifs), which improves soil stability compared to methyl-substituted analogs .

Biologische Aktivität

2-Methylpyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives, which are known for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is CHN. The structure features a pyrimidine ring with a methyl group at the second position and an amine group at the fourth position. This configuration is crucial for its biological interactions and pharmacological properties.

Antimicrobial Properties

Research has shown that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of secondary amines in disrupting bacterial membranes, leading to bacteriostatic and bactericidal effects against multidrug-resistant strains of bacteria. Specifically, low molecular weight compounds demonstrated enhanced potency due to their ability to penetrate bacterial membranes more effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays. A review discussed the synthesis and testing of pyrimidine derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Some derivatives exhibited IC values comparable to established anti-inflammatory drugs like celecoxib, indicating promising therapeutic potential .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against COX Enzymes

| Compound | IC (μM) | COX Selectivity |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.09 | COX-1/COX-2 |

| Compound B | 0.03 ± 0.02 | COX-2 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the chemical structure of pyrimidines can significantly influence their biological activity. For instance, the presence of electron-donating groups has been shown to enhance anti-inflammatory effects by improving binding affinity to COX enzymes .

Table 2: Summary of SAR Findings for Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased lipophilicity |

| Halogens | Enhanced COX inhibition |

| Aromatic | Improved selectivity for COX-2 |

Case Studies

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives significantly reduced inflammation compared to controls. The effective dose (ED) values were calculated, showing that some compounds were more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Testing : In a series of tests against Escherichia coli, compounds derived from this compound exhibited notable antimicrobial activity, with some showing synergistic effects when combined with standard antibiotics .

Q & A

Q. What are the common synthetic routes for 2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via nucleophilic substitution of halogenated pyrimidine precursors with ammonia or amines. For example, chloro-substituted pyrimidines react with ammonia under controlled pressure and temperature (80–120°C) to yield the amine derivative . Alternative methods include coupling reactions using palladium catalysts for cross-coupling with methyl groups . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), reaction time (12–24 hours), and excess ammonia to drive completion. Impurities like unreacted starting materials or byproducts (e.g., dimerized species) are common and require purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated in synthetic studies?

Basic

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm the presence of the methyl group (δ ~2.3 ppm for CH) and amine protons (δ ~5.5–6.0 ppm) .

- X-ray diffraction : Single-crystal studies reveal planar pyrimidine rings with bond angles consistent with aromaticity (C–N bond lengths ~1.33 Å, C–C ~1.40 Å) .

- Mass spectrometry : Molecular ion peaks at m/z 124 [M+H] confirm the molecular formula CHN .

Q. What analytical methods are used to assess purity and identify impurities in this compound?

Basic

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at levels <0.1% .

- TLC : Silica gel plates with UV visualization monitor reaction progress and byproduct formation .

- Elemental analysis : Confirms C, H, N composition within ±0.3% of theoretical values .

Common impurities include unreacted 2-chloro-4-methylpyrimidine or N-methylated byproducts, which are minimized by optimizing ammonia stoichiometry .

Q. How do reported synthesis yields vary across methodologies, and what factors explain these discrepancies?

Advanced

Yields range from 45% (conventional heating) to 85% (microwave-assisted synthesis) due to differences in:

- Reaction kinetics : Microwave irradiation reduces reaction time (1–2 hours vs. 24 hours) and enhances energy efficiency .

- Catalyst efficiency : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency but require inert atmospheres .

- Workup protocols : Inadequate quenching of excess ammonia can lead to emulsion formation, complicating isolation .

Contradictions in literature data often stem from unoptimized scaling or solvent purity .

Q. What advanced techniques improve the scalability of this compound synthesis?

Advanced

- Continuous flow chemistry : Microreactors enable precise control of temperature and residence time, achieving >90% yield with minimal side reactions. This method reduces batch-to-batch variability and scales effectively to gram quantities .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported Pd) enhance recyclability and reduce metal contamination in final products .

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors intermediate formation, enabling rapid optimization .

Q. How is this compound evaluated for biological activity, and what mechanistic insights exist?

Advanced

- Enzyme inhibition assays : The compound’s pyrimidine core interacts with enzymes like cholinesterase (IC ~10 µM) via hydrogen bonding to active-site residues .

- Cellular studies : In vitro models (e.g., SH-SY5Y neuronal cells) assess neuroprotective effects by measuring reductions in oxidative stress markers (e.g., ROS levels) .

- Docking simulations : Computational models (AutoDock Vina) predict binding affinities to targets like β-amyloid, guiding structural modifications for enhanced activity .

Q. How do structural modifications of this compound influence its physicochemical properties?

Advanced

- Fluorination : Introducing fluorine at the 5-position increases lipophilicity (logP from 0.8 to 1.5), improving blood-brain barrier penetration .

- Methoxy substitution : Replacing the methyl group with methoxy enhances solubility (from 2 mg/mL to 15 mg/mL in PBS) but reduces thermal stability (decomposition at 150°C vs. 200°C for parent compound) .

- Heterocyclic fusion : Furopyrimidine derivatives (e.g., furo[3,2-c]pyridin-4-amine) show redshifted UV absorption (λmax 310 nm vs. 265 nm), useful for photophysical studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with vermiculite .

- Waste disposal : Incinerate at >1000°C to prevent environmental release .

Q. How are computational methods applied to predict the reactivity of this compound in novel reactions?

Advanced

- DFT calculations : Gaussian software models transition states for amination reactions, predicting regioselectivity (e.g., preference for 4- over 2-substitution) .

- QSAR models : Correlate Hammett constants (σ) of substituents with reaction rates to design derivatives with tailored reactivity .

- Machine learning : Training datasets from PubChem predict novel synthetic pathways with >80% accuracy .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Advanced

- Multi-technique validation : Cross-validate NMR assignments with HSQC and HMBC to resolve overlapping signals .

- Crystallographic refinement : High-resolution X-ray data (R factor <0.05) corrects bond-length discrepancies caused by poor-quality crystals .

- Reference standards : Use commercially available isotopically labeled analogs (e.g., N-2-methylpyrimidin-4-amine) to confirm peak assignments .

Eigenschaften

IUPAC Name |

2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304309 | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-69-1 | |

| Record name | 74-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.